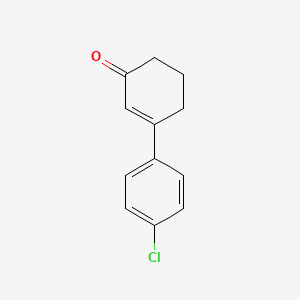

3-(4-chlorophenyl)cyclohex-2-en-1-one

Description

Contextual Relevance within Organic Chemistry

In the field of organic chemistry, 3-(4-chlorophenyl)cyclohex-2-en-1-one is classified as an α,β-unsaturated ketone, commonly known as an enone. The core structure consists of a six-membered ring containing a ketone and a carbon-carbon double bond. The presence of the electron-withdrawing 4-chlorophenyl group at the β-position of the enone system significantly influences its chemical reactivity.

This arrangement makes the molecule an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. Furthermore, the enone functionality is a key component in various named reactions, including the Robinson annulation, which is a powerful method for forming six-membered rings in steroid synthesis. The synthesis of 3-aryl-cyclohexenones, including this specific compound, can be achieved through various methods, such as palladium-mediated one-pot reactions from ketones and allyl alcohols, which avoid the use of highly electrophilic vinyl ketones. rsc.org The versatility of this compound makes it a valuable building block for constructing complex molecular architectures.

Importance of Arylcyclohexenone Scaffolds in Synthetic Chemistry

The arylcyclohexenone framework, exemplified by this compound, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular structures that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. The cyclohexanone (B45756) skeleton is a core structure in numerous natural products and pharmaceutical drugs. nih.gov

The significance of this scaffold lies in its combination of features:

Structural Rigidity : The cyclohexene (B86901) ring provides a conformationally restricted framework, which can lead to higher binding affinity and selectivity for biological targets. researchgate.net

Three-Dimensionality : Moving away from flat, aromatic structures is a key trend in medicinal chemistry to improve pharmacological properties, and the sp³-rich cyclohexane (B81311) core contributes to this three-dimensional character. researchgate.netnih.gov

Synthetic Accessibility : A variety of synthetic methods have been developed to produce highly functionalized and stereochemically complex cyclohexenones. nih.govorganic-chemistry.org

These attributes make arylcyclohexenone scaffolds attractive templates for the development of new therapeutic agents. They are embedded in several bioactive natural products, including carvotacetones, phorbasins, and gabosines, which are known for their biological activities. researchgate.net

Overview of Research Trajectories for Cyclohexenone Derivatives

Research involving cyclohexenone derivatives is multifaceted, with a significant focus on medicinal chemistry. researchgate.net The broad spectrum of biological activities exhibited by these compounds has driven extensive investigation into their therapeutic potential.

Key research areas include:

Drug Discovery : Scientists are actively synthesizing and screening libraries of cyclohexenone derivatives for various biological activities. Structure-activity relationship (SAR) studies are conducted to understand how different substituents on the cyclohexenone core affect efficacy and selectivity. mdpi.com

Development of Novel Synthetic Methods : A continuous effort in the research community is dedicated to creating more efficient, environmentally friendly, and stereoselective methods for synthesizing cyclohexenone derivatives. rsc.orgacs.org This includes the use of catalysis to facilitate complex transformations in a single pot. rsc.orgorganic-chemistry.org

Applications as Synthetic Intermediates : The unique reactivity of the cyclohexenone ring system is exploited to build complex molecular frameworks, making them valuable intermediates in the total synthesis of natural products and other complex organic molecules. nih.gov

The diverse biological activities reported for various cyclohexenone derivatives underscore their importance in ongoing research.

Interactive Table: Reported Biological Activities of Cyclohexenone Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antitumor | Compounds show efficacy in inhibiting the growth of cancer cells. | researchgate.net |

| Antiplasmodial | Activity against the Plasmodium parasite, which causes malaria. An in vivo assay showed growth inhibition of 59.1% and 69.5% at days 5 and 7 post-infection. | researchgate.net |

| Antileishmanial | Efficacy against Leishmania parasites, the causative agents of leishmaniasis. | researchgate.net |

| Antimicrobial | Certain derivatives exhibit strong activity against bacteria such as Streptococcus pyogenes and Pseudomonas aeruginosa. | researchgate.net |

| Antitubercular | Some analogs display significant activity against Mycobacterium tuberculosis. | researchgate.net |

| Antifungal | Many compounds have shown good activity against fungi like Candida albicans. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-8H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRHRYOUFLEDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547502 | |

| Record name | 4'-Chloro-5,6-dihydro[1,1'-biphenyl]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91398-51-5 | |

| Record name | 4'-Chloro-5,6-dihydro[1,1'-biphenyl]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 4 Chlorophenyl Cyclohex 2 En 1 One

Electrophilic and Nucleophilic Reactions of the Cyclohexenone System

The cyclohexenone core of 3-(4-chlorophenyl)cyclohex-2-en-1-one is a versatile platform for both electrophilic and nucleophilic reactions. The electron-deficient nature of the conjugated system makes the β-carbon a prime target for nucleophiles, while the carbonyl oxygen and the α-carbon can react with electrophiles.

Conjugate Additions

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to a 1,4-adduct. A wide variety of nucleophiles can participate in this reaction, including organocuprates, enamines, and stabilized carbanions. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, followed by protonation of the resulting enolate.

Table 1: Examples of Nucleophiles in Conjugate Addition Reactions

| Nucleophile Type | Example | Product Type |

| Organocuprates | (CH₃)₂CuLi | 3-alkyl-3-(4-chlorophenyl)cyclohexan-1-one |

| Enolates | Diethyl malonate | Diethyl 2-(3-oxo-5-(4-chlorophenyl)cyclohexyl)malonate |

| Amines | Piperidine | 3-(piperidin-1-yl)-3-(4-chlorophenyl)cyclohexan-1-one |

| Thiols | Thiophenol | 3-(phenylthio)-3-(4-chlorophenyl)cyclohexan-1-one |

The regioselectivity of the addition (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as organocuprates and thiols, generally favor 1,4-addition, while "hard" nucleophiles, like organolithium reagents, tend to favor direct 1,2-addition to the carbonyl group.

Oxidative Transformations (e.g., Aromatization to Phenols)

The cyclohexenone ring of this compound can be aromatized to form the corresponding phenol (B47542) derivative, 3-(4-chlorophenyl)phenol. This transformation is a powerful tool for the synthesis of substituted phenols, which can be challenging to prepare through traditional electrophilic aromatic substitution methods. nih.gov A common method for this aromatization involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). rsc.org This system facilitates the dehydrogenation of the cyclohexenone ring to create the aromatic system. The reaction is believed to proceed through a series of steps involving enolization, iodination, and elimination.

Table 2: Reagents for Aromatization of Cyclohexenones

| Reagent System | Conditions | Product |

| I₂ / DMSO | Heat | 3-(4-chlorophenyl)phenol |

| Pd/C | High Temperature | 3-(4-chlorophenyl)phenol |

| CuBr₂ / LiBr | Acetonitrile, Reflux | 3-(4-chlorophenyl)phenol |

The choice of oxidizing agent and reaction conditions can influence the efficiency of the aromatization and the compatibility with other functional groups in the molecule.

Reduction Reactions

The carbonyl group and the carbon-carbon double bond in this compound can be selectively reduced under different conditions. The reduction of the carbonyl group to a hydroxyl group can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reaction typically yields the corresponding allylic alcohol, 3-(4-chlorophenyl)cyclohex-2-en-1-ol. The stereochemistry of the resulting alcohol can be influenced by the steric hindrance around the carbonyl group.

For the complete saturation of the cyclohexenone ring, catalytic hydrogenation is often employed. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, both the double bond and the carbonyl group can be reduced, leading to 3-(4-chlorophenyl)cyclohexanol. Selective reduction of the double bond while preserving the carbonyl group can sometimes be achieved under specific catalytic conditions.

Table 3: Reduction Products of this compound

| Reagent | Product |

| NaBH₄, Methanol | 3-(4-chlorophenyl)cyclohex-2-en-1-ol |

| H₂, Pd/C | 3-(4-chlorophenyl)cyclohexan-1-ol |

Substitution Reactions

Substitution reactions on the this compound scaffold can occur at several positions. Nucleophilic substitution is generally difficult on the sp²-hybridized carbons of the enone system. However, substitution at the α-position can be achieved via the enolate. Halogenation at the α-position, for example, can be accomplished under basic conditions with an appropriate halogen source.

Electrophilic aromatic substitution on the 4-chlorophenyl ring is also possible. The chloro substituent is an ortho, para-director, but it is also deactivating. Therefore, harsh conditions may be required for reactions such as nitration or further halogenation of the aromatic ring. The presence of the cyclohexenone moiety can also influence the reactivity and regioselectivity of these substitutions.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of the enone system in this compound makes it a good dienophile for Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a new six-membered ring. The reaction is highly stereospecific, and the stereochemistry of the reactants is retained in the product.

Table 4: Representative Dienes for Diels-Alder Reactions

| Diene | Product Skeleton |

| 1,3-Butadiene | Substituted bicyclo[2.2.2]octenone |

| Cyclopentadiene | Substituted tricyclic adduct |

| Danishefsky's diene | Functionalized bicyclic system |

The presence of the 4-chlorophenyl group can influence the facial selectivity of the diene's approach to the dienophile, potentially leading to a preference for one stereoisomer over another. The reaction typically proceeds under thermal conditions, although Lewis acid catalysis can sometimes be used to accelerate the reaction and enhance its regioselectivity.

Rearrangement Processes

This compound and its derivatives can undergo various rearrangement reactions, often under thermal or catalytic conditions. One notable example is the -sigmatropic rearrangement, such as the Claisen or Cope rearrangement, of appropriately substituted precursors. acs.orglibretexts.orgnih.gov For instance, a derivative of this compound bearing an allylic ether or a 1,5-diene functionality could potentially undergo such a rearrangement to form a new carbon-carbon or carbon-oxygen bond with a concomitant shift of the pi systems.

A specific example involves the reaction of aromatic enones with phenylpyruvic acid, which proceeds through a hemiketal intermediate followed by an oxy-Cope type -sigmatropic rearrangement. acs.org This is followed by an intramolecular aldol (B89426) condensation to yield a substituted cyclohexenone acid. This type of rearrangement is valuable for the stereospecific synthesis of complex cyclic systems. The stereochemical outcome of these rearrangements is often predictable based on the principles of orbital symmetry.

Functional Group Interconversions and Derivatization

The primary modes of reactivity include Michael (conjugate) addition to the β-carbon of the enone system, direct nucleophilic attack at the carbonyl carbon, and reactions leading to the formation of heterocyclic systems. Furthermore, the double bond and the carbonyl group can be selectively or fully reduced.

Synthesis of Heterocyclic Derivatives

The enone moiety of this compound serves as a key building block for the synthesis of various heterocyclic compounds, most notably pyrazole (B372694) and pyrimidine (B1678525) derivatives. These reactions typically proceed through a condensation mechanism with binucleophilic reagents.

One of the most common transformations is the reaction with hydrazine (B178648) and its derivatives to form pyrazoles. The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux conditions leads to the formation of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole. This reaction proceeds via an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydrazine hydrate | 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole | Michael Addition/Cyclization |

Similarly, reaction with substituted hydrazines, such as phenylhydrazine, can be employed to synthesize N-aryl substituted pyrazole derivatives. The reaction conditions are typically similar, involving heating the reactants in a protic solvent.

The synthesis of pyrimidine derivatives can be achieved by reacting this compound with amidines or urea (B33335). For instance, condensation with benzamidine (B55565) hydrochloride in the presence of a base would be expected to yield a tetrahydropyrimidine (B8763341) derivative.

Michael Addition Reactions

The β-carbon of the α,β-unsaturated ketone in this compound is highly susceptible to nucleophilic attack in a Michael or 1,4-conjugate addition reaction. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation. A wide variety of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can be employed.

For example, the reaction with a malonic ester enolate, generated in situ using a base like sodium ethoxide, would lead to the formation of a new carbon-carbon bond at the β-position of the cyclohexanone (B45756) ring. The resulting dicarbonyl adduct can then be further manipulated.

| Nucleophile (Michael Donor) | Product of Michael Addition |

| Diethyl malonate | Diethyl 2-(3-oxo-5-(4-chlorophenyl)cyclohexyl)malonate |

| Thiophenol | 3-(4-chlorophenyl)-3-(phenylthio)cyclohexan-1-one |

| Morpholine | 3-(4-chlorophenyl)-3-morpholinocyclohexan-1-one |

The stereochemical outcome of the Michael addition can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Reduction Reactions

The carbonyl group and the carbon-carbon double bond of this compound can be selectively or completely reduced to afford a range of saturated and unsaturated alcohols and alkanes.

Selective Reduction of the Carbonyl Group: The reduction of the ketone to a secondary alcohol without affecting the double bond can be achieved using specific reducing agents. The Luche reduction, which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is a classic method for the 1,2-reduction of enones. This would yield 3-(4-chlorophenyl)cyclohex-2-en-1-ol.

Selective Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the alkene moiety. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, this compound can be converted to 3-(4-chlorophenyl)cyclohexan-1-one.

Complete Reduction: The complete reduction of both the carbonyl group and the double bond to yield 3-(4-chlorophenyl)cyclohexanol can be achieved using stronger reducing agents or more forcing conditions. For instance, catalytic hydrogenation at higher pressures and temperatures or the use of lithium aluminum hydride (LiAlH₄) followed by an acidic workup would likely lead to the fully saturated alcohol. A Wolff-Kishner or Clemmensen reduction would result in the complete deoxygenation to form 1-(4-chlorophenyl)cyclohexane.

| Reagent(s) | Product | Type of Reduction |

| NaBH₄, CeCl₃ | 3-(4-chlorophenyl)cyclohex-2-en-1-ol | 1,2-Reduction (Carbonyl) |

| H₂, Pd/C | 3-(4-chlorophenyl)cyclohexan-1-one | 1,4-Reduction (Alkene) |

| LiAlH₄ | 3-(4-chlorophenyl)cyclohexanol | Complete Reduction |

| H₂NNH₂, KOH, heat | 1-(4-chlorophenyl)cyclohexane | Deoxygenation |

These functional group interconversions and derivatization reactions highlight the synthetic utility of this compound as a versatile starting material for the generation of a library of complex molecules.

Advanced Computational and Theoretical Investigations of 3 4 Chlorophenyl Cyclohex 2 En 1 One and Its Analogs

Quantum Chemical Investigations (e.g., DFT, HF, MP2, QCISD, Semiempirical Methods)

Quantum chemical investigations provide profound insights into the molecular structure and electronic properties of 3-(4-chlorophenyl)cyclohex-2-en-1-one. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in these studies. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting the geometric and electronic characteristics of such organic molecules. materialsciencejournal.orgpnrjournal.com These computational approaches allow for a detailed exploration of the molecule's behavior at the atomic level, complementing experimental data. bhu.ac.in

Geometry optimization is a critical computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring, conformational analysis is essential to identify the various possible spatial arrangements (conformers) and their relative stabilities. lumenlearning.compressbooks.pub

The cyclohexene ring in this compound typically adopts a "sofa" or "half-chair" conformation, which is more stable than a planar arrangement due to the reduction of ring strain. pressbooks.pub Computational studies, often using DFT methods, are performed to optimize the geometry and confirm the most stable conformer. researchgate.netmdpi.com In this preferred geometry, the sp² hybridized carbon atoms (C2, C3, and C1=O) tend to lie in a plane, while the other sp³ hybridized carbons are puckered.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Cyclohexenone Analog Note: This data is illustrative for a similar molecular framework, calculated using DFT/B3LYP methods.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=O | 1.23 | - | - |

| C2=C3 | 1.35 | - | - |

| C3-C(Aryl) | 1.48 | - | - |

| C1-C2-C3 | - | 121.5 | - |

| C2-C3-C(Aryl) | - | 123.0 | - |

| O=C1-C2-C3 | - | - | ~180 (transoid) |

| C2=C3-C(Aryl)-C(Aryl) | - | - | ~15.0 |

The conformational preference of this compound is governed by a delicate balance of steric and electronic effects. rsc.orgresearchgate.net

Steric Effects : The bulky 4-chlorophenyl group introduces significant steric hindrance. The molecule will adopt a conformation that minimizes steric clashes between this group and the adjacent atoms on the cyclohexene ring. This steric repulsion influences the rotation around the C3-C(Aryl) single bond, dictating the dihedral angle between the two ring systems. An excessively twisted conformation would be energetically unfavorable due to steric strain. researchgate.net

Electronic Effects : Electronic effects, primarily resonance (or conjugation) and hyperconjugation, play a vital role in stabilizing the preferred conformation. rsc.orgnih.gov There is a strong electronic incentive for the π-system of the 4-chlorophenyl ring to align with the π-system of the α,β-unsaturated ketone (the enone moiety). This coplanarity allows for extended electron delocalization, which is an energetically stabilizing phenomenon. This delocalization involves the p-orbitals of the phenyl ring, the C=C double bond, and the C=O group, leading to a more stable, lower-energy state.

The interplay between these effects results in a compromised geometry. While perfect planarity would maximize electronic stabilization, it might introduce some steric strain. Therefore, the molecule settles into a slightly twisted, near-planar conformation that represents the optimal balance between maximizing conjugation and minimizing steric repulsion. nih.gov

The analysis of the electronic structure provides information on how electrons are distributed within the molecule and identifies regions that are important for chemical reactivity. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. youtube.comwuxibiology.com

HOMO : The HOMO represents the orbital with the highest energy that contains electrons and acts as an electron donor. In this compound, the HOMO is typically localized over the electron-rich 4-chlorophenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack.

LUMO : The LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. For this molecule, the LUMO is predominantly centered on the α,β-unsaturated carbonyl system, making this region susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov Computational studies on similar compounds show that the presence of the conjugated system and electron-withdrawing groups can modulate this energy gap. researchgate.netnih.gov

Table 2: Representative FMO Energies and Energy Gap for an Analogous Chalcone (B49325) Note: This data is illustrative, calculated using DFT/B3LYP methods.

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.35 |

| Energy Gap (ΔE) | 4.15 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.descispace.com The MEP surface is colored according to the local electrostatic potential values. researchgate.net

Red Regions : These areas indicate negative electrostatic potential and are characterized by an excess of electron density. They are the most likely sites for electrophilic attack. For this compound, the most intense red region is invariably located around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. researchgate.net

Blue Regions : These areas represent positive electrostatic potential, indicating a deficiency of electrons. They are susceptible to nucleophilic attack. The hydrogen atoms, particularly those attached to the aromatic ring and the cyclohexene ring, typically show a positive potential. materialsciencejournal.org

Green/Yellow Regions : These regions represent neutral or near-zero potential.

The MEP map for this compound clearly illustrates the molecule's electrophilic and nucleophilic centers. researchgate.net The negative potential on the carbonyl oxygen confirms its role as a hydrogen bond acceptor and a site for protonation, while the positive regions highlight potential sites for interaction with nucleophiles. bhu.ac.in This mapping is crucial for predicting intermolecular interactions and understanding the molecule's chemical behavior. researchgate.net

Electronic Structure Analysis

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Charge distribution analysis provides critical insights into the electronic structure of a molecule, identifying electrophilic and nucleophilic sites and detailing the nature of chemical bonds. For analogs of this compound, computational methods such as Mulliken population analysis, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) have been employed to elucidate these characteristics.

Mulliken population analysis is a method for estimating partial atomic charges based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org In a study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone analog, Mulliken charges calculated using the DFT/B3LYP/6-311G(d,p) method revealed that all hydrogen atoms possess a positive charge, which is consistent with predictions from molecular electrostatic potential (MEP) plots. materialsciencejournal.orgresearchgate.net The analysis identified the most electropositive carbon and hydrogen atoms in the molecule, providing a map of the charge distribution across the molecular framework. materialsciencejournal.orgbohrium.com This charge distribution is fundamental to understanding the molecule's dipole moment and reactivity. nih.gov

The Electron Localization Function (ELF) offers a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org This method provides a chemically intuitive visualization of electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org For chalcone derivatives, ELF analysis helps in identifying electron depletion areas and understanding the nature of the chemical bonding within the molecule. researchgate.netaps.org Similarly, the Localized Orbital Locator (LOL), which is closely related to ELF, provides a different perspective on electron localization by focusing on regions where orbitals localize. jussieu.fr These wavefunction analyses are instrumental in assessing the energy density of electrons and understanding hyperconjugative interactions and charge transfer within the molecule. researchgate.netresearchgate.net

| Atom | Charge (e) |

|---|---|

| C14 (carbonyl carbon) | Positive |

| H27 (hydroxyl hydrogen) | Positive |

| All Hydrogen Atoms | Positive |

| Oxygen (carbonyl) | Negative |

| Chlorine | Negative |

Dipole Moments

For the chalcone analog (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory determined a dipole moment of 2.57 Debye. materialsciencejournal.orgresearchgate.netbohrium.com This non-zero value indicates an asymmetric charge distribution and the polar nature of the molecule. materialsciencejournal.org

| Compound | Computational Method | Dipole Moment (Debye) | Reference |

|---|---|---|---|

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DFT/B3LYP/6-311G(d,p) | 2.57 | materialsciencejournal.orgresearchgate.netbohrium.com |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one | DFT/B3LYP/6-311++G(2d,p) | Value Calculated | ripublication.com |

| Adriamycin (related class) | HF/B3LYP | 5.74 | encyclopedia.pub |

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For chalcone derivatives like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, DFT calculations have been successfully used to compute theoretical vibrational spectra. materialsciencejournal.orgbohrium.comresearchgate.net Studies employing the B3LYP functional with basis sets like 6-311G(d,p) show good agreement between the calculated (scaled) vibrational frequencies and experimental FT-IR data. materialsciencejournal.orgbohrium.com For instance, the characteristic C=O and C=C stretching vibrations observed in the experimental IR spectrum at 1627.92 cm⁻¹ were matched with a theoretical value of 1625.28 cm⁻¹. materialsciencejournal.org This correlation allows for precise assignment of vibrational modes. materialsciencejournal.orgresearchgate.net

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to validate the computed molecular geometry. researchgate.net These computational approaches, often combined with experimental characterization, provide a comprehensive understanding of the molecule's structural and vibrational properties. materialsciencejournal.orgresearchgate.netbohrium.com

| Vibrational Mode | Experimental FT-IR | Theoretical (Scaled) |

|---|---|---|

| C=O and C=C stretching | 1627.92 | 1625.28 |

Reactivity Indices and Descriptors

Quantum chemical descriptors derived from Density Functional Theory (DFT), often referred to as "conceptual DFT," are used to predict and understand the chemical reactivity of molecules. Key descriptors include Fukui functions, which identify local reactivity sites, and global indices like chemical hardness and electronegativity. wikipedia.orgicm.edu.pl

Fukui functions (f(r)) are particularly useful for predicting the most likely sites for nucleophilic (f⁺(r)) and electrophilic (f⁻(r)) attacks. wikipedia.orgresearchgate.netresearchgate.net For chalcone analogs, these functions have been computed to map out the reactive centers. researchgate.netresearchgate.net By analyzing the values of condensed Fukui functions for each atom, researchers can determine which sites are prone to donating electrons (nucleophilic attack) and which are prone to accepting electrons (electrophilic attack). researchgate.netpku.edu.cn

Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A higher hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.65 eV, suggesting significant charge transfer occurs within the molecule. materialsciencejournal.org From these frontier orbital energies, various chemical reactivity parameters were derived. materialsciencejournal.org

| Descriptor | Calculated Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 3.65 eV |

| Chemical Potential (μ) | -4.545 eV |

| Maximum Charge Transferred (ΔNmax) | 2.49 eV |

Nonlinear Optical (NLO) Properties Computation

Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in optoelectronics and photonics. ripublication.com Chalcone derivatives, characterized by a donor-π-acceptor (D-π-A) framework, are known to exhibit substantial NLO properties. ripublication.comacrhem.org Computational chemistry is a vital tool for predicting and understanding these properties at the molecular level.

The key NLO parameters, including molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, are routinely calculated using quantum chemical methods like DFT and Hartree-Fock. ripublication.comresearchgate.net For 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), a chalcone analog, extensive theoretical studies have been performed to quantify its NLO efficacy. ripublication.comresearchgate.netresearchgate.net The calculations revealed that the compound possesses a large first hyperpolarizability, suggesting it could be an efficient material for second-harmonic generation (SHG). ripublication.comresearchgate.net

The NLO response is strongly linked to the molecule's electronic structure, particularly the HOMO-LUMO energy gap. researchgate.net A smaller energy gap generally leads to higher hyperpolarizability. The planar structure of these chalcone analogs facilitates π-electron conjugation, which enhances intramolecular charge transfer and results in significant molecular nonlinearity. ripublication.com The computed static and dynamic polarizability of CPP were found to be many times higher than that of urea (B33335), a standard NLO reference material. researchgate.net Furthermore, its SHG efficiency was calculated to be 56 times higher than urea at a wavelength of 1064 nm. researchgate.net

| Property | Finding |

|---|---|

| Static and Dynamic Polarizability | Many-fold higher than urea |

| Second Harmonic Generation (SHG) | 56 times higher than urea (at 1064.13 nm) |

| Third Harmonic Generation (THG) | 158 times higher than urea (at 1064.13 nm) |

Potential Energy Surface (PES) Scans for Reaction Mechanisms and Transition States

Potential Energy Surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry. q-chem.com By systematically varying specific structural parameters like bond lengths, bond angles, or dihedral angles and optimizing the remaining degrees of freedom, a "relaxed" PES scan can map out reaction pathways, identify stable conformers, and locate transition states. uni-muenchen.dereadthedocs.io

For flexible molecules like chalcone derivatives, PES scans are crucial for identifying the most stable conformation. In the study of 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, a PES scan was utilized to find the global minimum energy structure, which is a prerequisite for accurate calculation of other molecular properties. researchgate.netresearchgate.net The scan involves rotating key dihedral angles that define the orientation of the phenyl rings relative to the central enone bridge.

This method is not limited to conformational analysis; it is also a fundamental tool for elucidating reaction mechanisms. uni-muenchen.de By scanning along a chosen reaction coordinate, one can trace the energy profile from reactants to products, identifying the energy barrier (activation energy) and the geometry of the transition state. uni-muenchen.de While specific PES scans for reaction mechanisms of this compound were not detailed in the provided sources, the application of this method to its analogs demonstrates its importance in understanding both molecular stability and reactivity. researchgate.net

Solvent Effects on Electronic Properties and Reactivity

The surrounding medium can significantly influence the electronic properties and reactivity of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on molecular behavior.

Studies on analogs like 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one have investigated the influence of various polar and non-polar solvents (e.g., gas phase, benzene, chloroform, ethanol, DMSO) on their properties. researchgate.net The results show that electronic properties, including the UV-Vis absorption spectrum, HOMO-LUMO gap, molecular electrostatic potential, and NLO parameters, exhibit a strong correlation with the polarity of the solvent. researchgate.net

For another analog, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), the absorption and fluorescence peak positions were observed to be solvent-dependent. nih.gov For example, the absorption and fluorescence maxima shifted from 413 nm and 480 nm in toluene (B28343) to 417 nm and 541 nm in dimethylformamide, respectively. nih.gov This phenomenon, known as solvatochromism, is directly related to changes in the molecule's electronic structure and dipole moment upon excitation, as influenced by the solvent's dielectric constant. These computational and experimental findings underscore the necessity of considering solvent effects for an accurate description of a molecule's properties and behavior in solution. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational methodology used to study the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a molecular system, offering insights into conformational changes, reaction pathways, and intermolecular interactions.

Principles and Methodologies of MD Simulations

At its core, an MD simulation calculates the forces exerted on each atom by all other atoms in the system and uses these forces to predict the positions and velocities of the atoms at a subsequent point in time. This process is iterated over a series of small time steps, typically on the order of femtoseconds, to generate a trajectory that describes the system's evolution.

The forces between atoms are determined by a potential energy function, commonly referred to as a force field. This function is a collection of mathematical equations and associated parameters that describe the potential energy of the system as a function of the atomic coordinates. A typical force field includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

The general workflow of an MD simulation involves:

System Setup: Defining the initial coordinates of all atoms in the system, including the molecule of interest and any solvent molecules.

Energy Minimization: Optimizing the initial geometry to remove any unfavorable contacts or steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Once the system is equilibrated, the production simulation is run for a desired length of time to collect data for analysis.

The choice of force field is crucial for the accuracy of the simulation. Several well-established force fields are available, each with its own set of parameters optimized for specific types of molecules. For organic molecules like this compound, force fields such as AMBER, CHARMM, and OPLS are commonly employed.

Data Table: Key Components of a Molecular Dynamics Simulation

| Component | Description | Relevance to this compound |

| Force Field | A set of empirical potential energy functions and parameters that describe the interactions between atoms. | Determines the accuracy of the calculated forces and potential energies for the cyclohexenone and chlorophenyl moieties. |

| Time Step | The interval between successive calculations of forces and particle positions. | Typically 1-2 femtoseconds for simulations of organic molecules to accurately capture atomic vibrations. |

| Ensemble | A collection of possible states of a system with certain thermodynamic properties held constant (e.g., NVT, NPT). | NPT ensemble is commonly used to simulate experimental conditions of constant temperature and pressure. |

| Boundary Conditions | The conditions imposed at the edges of the simulation box to mimic an infinite system. | Periodic boundary conditions are typically used to avoid edge effects and simulate a bulk environment. |

| Solvent Model | The representation of the solvent molecules in the simulation. | Explicit solvent models (e.g., TIP3P water) are often used to accurately capture solvation effects on the conformation of the molecule. |

Conformational Dynamics of Cyclohexenone Systems

The cyclohexenone ring in this compound is not planar and can adopt several conformations. The presence of the double bond and the sp²-hybridized carbon atoms introduces some rigidity, but the sp³-hybridized carbons allow for significant flexibility. The most stable conformations of the cyclohexene ring are typically the half-chair and the sofa (or envelope) forms.

MD simulations are particularly well-suited for exploring the conformational landscape of such cyclic systems. By simulating the molecule over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to determine their relative populations. The energy barriers between these conformations can also be estimated from the simulation trajectories.

For substituted cyclohexenone systems, the preferred conformation is influenced by the steric and electronic properties of the substituents. In the case of this compound, the bulky 4-chlorophenyl group at the C3 position is expected to have a significant impact on the conformational equilibrium. MD simulations can reveal how this substituent influences the puckering of the cyclohexenone ring and the orientation of the phenyl group relative to the ring.

Data Table: Common Conformations of the Cyclohexene Ring

| Conformation | Description | Expected Stability for this compound |

| Half-Chair | Four adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane. | Likely a low-energy conformation, with the substituent occupying a pseudo-equatorial position to minimize steric strain. |

| Sofa (Envelope) | Five carbon atoms are coplanar, with the sixth atom out of the plane. | Also a likely low-energy conformation, with the out-of-plane atom and the substituent position influencing stability. |

| Twist-Boat | A flexible conformation that is typically a transition state between other forms. | Higher in energy than the half-chair and sofa conformations and would be observed transiently in an MD simulation. |

Reaction Mechanism Exploration via Reactive MD (e.g., ReaxFF)

While classical MD simulations with fixed-bond force fields cannot model chemical reactions, reactive force fields like ReaxFF have been developed to overcome this limitation. ReaxFF uses a bond order-based formalism that allows for the continuous formation and breaking of chemical bonds during the simulation. This enables the exploration of complex reaction mechanisms without prior assumptions about the reaction coordinates.

For a molecule like this compound, ReaxFF simulations can be used to investigate its thermal decomposition or its reaction with other species. For instance, a pyrolysis simulation could reveal the initial bond-breaking events, the formation of radical intermediates, and the subsequent reaction pathways leading to the final products. researchgate.net Such simulations are often performed at elevated temperatures to accelerate the reactions and observe them within a computationally accessible timescale. researchgate.net

A ReaxFF study on the pyrolysis of cyclohexanone (B45756), a related cyclic ketone, demonstrated that the primary decomposition pathway involves ring-opening reactions, primarily through α-cleavage. researchgate.net It is plausible that this compound would undergo similar initial ring-opening reactions, followed by further reactions involving the chlorophenyl substituent.

Data Table: Potential Reaction Pathways Investigated by ReaxFF

| Reaction Type | Description | Potential Relevance to this compound |

| Pyrolysis | Thermal decomposition in the absence of oxygen. | Can elucidate the intrinsic stability of the molecule and the weakest bonds in the structure. |

| Oxidation | Reaction with an oxidizing agent, such as molecular oxygen. | Can provide insights into the combustion process and the formation of oxidation byproducts. |

| Reduction | Reaction with a reducing agent, such as hydrogen. | Can explore pathways for the saturation of the double bond or the reduction of the ketone functionality. |

| Polymerization | Reaction of multiple molecules to form a polymer. | Can investigate the potential for the molecule to undergo self-reaction under certain conditions. |

Intermolecular Interactions and System Stability

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules through a variety of non-covalent interactions. These interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, play a crucial role in determining the physical properties of the substance, such as its crystal structure, melting point, and solubility.

For this compound, the polar carbonyl group is expected to participate in dipole-dipole interactions. The chlorophenyl group can engage in π-π stacking interactions with neighboring phenyl rings and also participate in halogen bonding, where the chlorine atom acts as an electrophilic region that can interact with a nucleophilic site on another molecule. Computational studies on other chlorophenyl-containing compounds have highlighted the importance of such interactions in their crystal packing.

Data Table: Types of Intermolecular Interactions

| Interaction Type | Description | Potential Role in this compound Systems |

| Dipole-Dipole | Attractive or repulsive forces between polar molecules. | The carbonyl group introduces a significant dipole moment, leading to strong dipole-dipole interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The chlorophenyl groups can stack in various orientations (e.g., face-to-face, face-to-edge), contributing to crystal stability. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom can interact with the oxygen of the carbonyl group or the π-system of a neighboring phenyl ring. |

| van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces are present between all atoms and contribute significantly to the overall cohesion of the system. |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The chemical reactivity of 3-(4-chlorophenyl)cyclohex-2-en-1-one makes it an excellent precursor for the synthesis of intricate organic structures. The conjugated system of the enone is susceptible to nucleophilic attack (Michael addition) at the β-carbon, while the carbonyl group can undergo a variety of reactions, including condensation, reduction, and addition of organometallic reagents. These reactive sites enable chemists to build upon its core structure in a controlled and predictable manner.

In the field of medicinal chemistry, natural products are a significant source of inspiration for the design of new therapeutic agents. However, the total synthesis of complex natural products can be a lengthy and challenging process. Consequently, the synthesis of simplified analogues that retain the key pharmacophoric features of the natural product is a common strategy. The 3-arylcyclohexenone scaffold, present in this compound, is a structural motif found in various natural products and provides a robust starting point for the creation of natural product-inspired compounds.

The synthesis of analogues of natural products often involves the use of versatile building blocks that can be readily modified to generate a library of related compounds. The this compound molecule is well-suited for this role. For instance, the cyclohexene (B86901) ring can be functionalized to mimic the carbocyclic core of certain terpenoids or steroids, while the 4-chlorophenyl group can be modified via cross-coupling reactions to introduce different substituents, thereby exploring the structure-activity relationships of the synthesized analogues. This approach allows for the systematic exploration of chemical space around a natural product scaffold, potentially leading to the discovery of new bioactive molecules.

The α,β-unsaturated ketone moiety of this compound is a key functional group that enables its use in the synthesis of various heterocyclic compounds. The reaction of this enone system with dinucleophiles is a powerful strategy for constructing new ring systems.

Pyrazoles: Pyrazoles and their derivatives are an important class of heterocyclic compounds with a wide range of biological activities. A common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound or an equivalent with a hydrazine (B178648) derivative. This compound can serve as a precursor to a 1,3-dicarbonyl system or react directly with hydrazines. The reaction typically proceeds through an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration/oxidation to afford the aromatic pyrazole (B372694) ring. This reaction results in the formation of a tetrahydro-1H-indazole, which can be aromatized to the corresponding indazole (a benzopyrazole).

Quinolines: Quinolines are another class of heterocyclic compounds with significant applications in medicinal chemistry. The Friedländer annulation is a classic method for quinoline (B57606) synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound does not directly participate as a 2-aminoaryl ketone, it can be utilized in related strategies for the synthesis of partially saturated quinoline derivatives, such as tetrahydroquinolines. For example, the reaction of an aniline (B41778) with the cyclohexenone can proceed via an aza-Michael addition followed by an intramolecular cyclization and subsequent aromatization to yield quinoline derivatives.

The versatility of this compound as a precursor for heterocyclic synthesis is summarized in the table below.

| Heterocycle | General Reaction Scheme | Resulting Core Structure |

| Pyrazole | Reaction with hydrazine derivatives | 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole |

| Quinoline | Reaction with aniline derivatives | 7-(4-Chlorophenyl)-1,2,3,4,5,6,7,8-octahydroacridine derivatives |

Chiral Building Block in Enantioselective Synthesis

Chirality is a critical aspect of modern drug design, as the different enantiomers of a chiral molecule often exhibit distinct pharmacological properties. This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single stereoselective reaction. The double bond of the cyclohexenone ring presents two enantiotopic faces for attack by a nucleophile.

The use of chiral catalysts or auxiliaries can direct the nucleophilic attack to one of these faces, leading to the formation of a single enantiomer of the product. This process is known as enantioselective conjugate addition or asymmetric Michael addition. For example, the reaction of an organocuprate reagent with this compound in the presence of a chiral ligand can yield a cyclohexanone (B45756) derivative with high enantiomeric excess.

Alternatively, the carbonyl group can be targeted in enantioselective reductions using chiral reducing agents or catalysts to produce chiral allylic alcohols. These chiral products, in turn, can serve as valuable building blocks for the synthesis of more complex chiral molecules. The ability to generate stereochemically defined centers from this readily available starting material underscores its importance in asymmetric synthesis.

Scaffold for Structural Diversification in Target-Oriented Synthesis

In drug discovery, the generation of chemical libraries based on a common molecular scaffold is a powerful strategy for identifying new lead compounds. The core structure of this compound provides a robust and versatile scaffold for structural diversification. The multiple reactive sites on the molecule can be independently addressed to append a variety of functional groups and build molecular complexity.

The general strategy for using this compound as a scaffold involves a series of reactions to modify its core structure. The following table outlines potential diversification points:

| Diversification Point | Type of Reaction | Potential Modifications |

| Carbonyl Group | Reduction, Grignard addition, Wittig reaction | Introduction of hydroxyl groups, new carbon-carbon bonds, and exocyclic double bonds. |

| α,β-Unsaturated System | Michael addition, epoxidation, dihydroxylation | Addition of a wide range of nucleophiles, formation of epoxides and diols. |

| Aryl Ring | Suzuki, Stille, or Heck cross-coupling reactions | Introduction of different aryl or alkyl substituents in place of the chlorine atom. |

| Cyclohexane (B81311) Ring | Dehydrogenation, functionalization of allylic positions | Aromatization to a phenol (B47542) derivative, introduction of new functional groups. |

By systematically applying these transformations with a diverse set of reagents, a large library of compounds with varied structural features can be generated from a single starting scaffold. This approach is highly valuable in medicinal chemistry for the exploration of structure-activity relationships and the optimization of lead compounds.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR distinguishes regioisomers via coupling constants (e.g., vinyl protons at δ 6.2–6.8 ppm) and aromatic splitting patterns.

- IR : Confirms carbonyl stretching (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 236.6). Cross-validation with X-ray crystallography (where applicable) ensures absolute configuration .

What computational strategies predict the electronic properties and reactivity of this compound?

Advanced Research Question

Density-functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions. Comparative studies with experimental UV-Vis spectra validate TD-DFT results .

How does X-ray crystallography resolve stereochemical uncertainties in cyclohexenone derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and torsion angles. For example, the cyclohexenone ring typically adopts a half-chair conformation, with the 4-chlorophenyl group at axial/equatorial positions depending on crystal packing. Hydrogen-bonding networks (e.g., C=O⋯H interactions) stabilize the lattice, analyzed via Mercury software .

What challenges arise in achieving regioselective functionalization of this compound?

Advanced Research Question

Competing α,β-unsaturated ketone reactivity complicates regioselectivity. Strategies include:

- Protecting Groups : Temporarily block the carbonyl to direct electrophilic substitution.

- Catalytic Systems : Pd-mediated cross-coupling for C-H activation at specific positions.

- Steric Control : Bulky substituents on the cyclohexenone ring hinder undesired adducts .

How are biological activities of this compound derivatives evaluated in drug discovery?

Advanced Research Question

- Enzyme Assays : Target-specific inhibition (e.g., cyclooxygenase-2) measured via IC₅₀ values.

- Molecular Docking : AutoDock Vina screens binding affinities to active sites (e.g., PDB: 1CX2).

- ADMET Prediction : SwissADME assesses pharmacokinetic profiles .

How are contradictory spectroscopic data resolved for complex reaction mixtures?

Advanced Research Question

Multi-technique validation:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in overlapping signals.

- GC-MS : Identifies low-abundance byproducts.

- In Situ Monitoring : ReactIR tracks intermediates in real time .

What role do hydrogen-bonding motifs play in the crystal engineering of this compound?

Advanced Research Question

Graph-set analysis (Etter’s rules) categorizes motifs like R₂²(8) rings formed via C=O⋯H–O/N interactions. These motifs guide cocrystal design for enhanced solubility or stability. Synthons involving chlorophenyl groups often prioritize π-π stacking over H-bonding .

How is this compound utilized in designing kinase inhibitors?

Advanced Research Question

The α,β-unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues in kinase active sites (e.g., JAK3 inhibitors). Structure-activity relationship (SAR) studies optimize substituents on the cyclohexenone ring for potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.